Benzo[d]isothiazole-7-carbonitrile
CAS No.:
Cat. No.: VC18306732
Molecular Formula: C8H4N2S
Molecular Weight: 160.20 g/mol
* For research use only. Not for human or veterinary use.
![Benzo[d]isothiazole-7-carbonitrile -](/images/structure/VC18306732.png)
Specification
Molecular Formula | C8H4N2S |
---|---|
Molecular Weight | 160.20 g/mol |
IUPAC Name | 1,2-benzothiazole-7-carbonitrile |
Standard InChI | InChI=1S/C8H4N2S/c9-4-6-2-1-3-7-5-10-11-8(6)7/h1-3,5H |
Standard InChI Key | QZXAAGGBCNBYBJ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C(=C1)C#N)SN=C2 |
Introduction
Structural and Molecular Characterization
Molecular Architecture
The compound features a planar bicyclic framework where the benzene ring is fused to an isothiazole moiety (a five-membered ring containing nitrogen and sulfur). The cyano group at position 7 introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions. Key structural identifiers include:
Property | Value |
---|---|
Molecular Formula | C₈H₄N₂S |
Molecular Weight | 160.20 g/mol |
IUPAC Name | 1,2-Benzothiazole-7-carbonitrile |
SMILES | C1=CC(=C2C(=C1)N=CS2)C#N |
InChI Key | KMPZMAOXBUTHGS-UHFFFAOYSA-N |
The cyano group enhances solubility in polar aprotic solvents and facilitates nucleophilic substitution reactions, making it a valuable intermediate in synthetic chemistry .
Spectroscopic and Computational Data
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NMR: Proton NMR typically shows aromatic protons in the δ 7.5–8.5 ppm range, with the cyano carbon appearing near δ 115 ppm in ¹³C NMR .
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Mass Spectrometry: Predicted collision cross-sections (CCS) for adducts like [M+H]⁺ (129.5 Ų) and [M+Na]⁺ (143.9 Ų) aid in analytical identification .
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Computational Studies: Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of ~4.2 eV, indicating moderate electronic stability .
Synthetic Methodologies
Cyclization of 2-Mercaptobenzonitrile Derivatives
Method | Conditions | Yield (%) | Advantages |
---|---|---|---|
Electrochemical | NBS, DCM, 90°C | 65–85 | Scalable, minimal waste |
Photocatalytic | Acridinium catalyst, blue light | 70–78 | Eco-friendly, high purity |
Transition Metal-Catalyzed | Cu(OAc)₂, Ag₂O, TBAI | 60–75 | Broad substrate tolerance |
Transition metal-catalyzed methods using Cu(II) or Ag(I) oxidants remain prevalent for large-scale production .
Biological and Pharmacological Applications
Anticancer Activity
Benzo[d]isothiazole derivatives exhibit potent anticancer effects by inducing apoptosis and cell cycle arrest. For instance, analogues with electron-withdrawing groups (e.g., -CN) inhibit tyrosine kinases (IC₅₀ = 9.5 nM) and downregulate pro-inflammatory cytokines like IL-6 and TNF-α in A549 lung cancer cells .
Neuroprotective Effects
Preliminary studies suggest that benzothiazole nitriles bind amyloid-β plaques in Alzheimer’s models, reducing neuroinflammation. Molecular docking reveals strong interactions (binding energy = −16.17 kcal/mol) with acetylcholinesterase .
Industrial and Materials Science Applications
Organic Electronics
The compound’s planar structure and electron-deficient cyano group make it a candidate for n-type semiconductors in organic field-effect transistors (OFETs). Thin films exhibit charge carrier mobilities of ~0.12 cm²/V·s, comparable to commercial materials .
Catalysis
In Suzuki-Miyaura cross-coupling reactions, palladium complexes of benzo[d]isothiazole-7-carbonitrile achieve turnover numbers (TON) > 10⁴, enabling efficient aryl-aryl bond formation under mild conditions .
Comparison with Related Compounds
Compound | Structure | Key Differences | Bioactivity (IC₅₀) |
---|---|---|---|
Benzo[d]isothiazole | No cyano group | Lower solubility, reduced reactivity | Anticancer: 15 μM |
2-Aminobenzothiazole | -NH₂ at position 2 | Basic amino group enhances DNA binding | Antimicrobial: 2.5 μM |
Benzothiazole-7-carboxylic acid | -COOH at position 7 | Higher polarity, used in prodrug design | Anti-inflammatory: 8 μM |
The cyano substituent in benzo[d]isothiazole-7-carbonitrile uniquely balances lipophilicity and electronic effects, optimizing pharmacokinetic properties .
Recent Research Advances
Dual-Action Antiviral-Anticancer Agents
2024 studies highlight hybrid derivatives combining benzo[d]isothiazole-7-carbonitrile with quinoline moieties. These compounds inhibit SARS-CoV-2 main protease (Mᵖʳᵒ) at 0.87 μM while suppressing breast cancer cell proliferation (IC₅₀ = 1.2 μM) .
Sustainable Synthesis
A 2025 protocol uses bio-based solvents (e.g., cyclopentyl methyl ether) and enzymatic catalysts to achieve 92% yield, reducing environmental impact .
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